ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2260937-49-1
VCID: VC6612198
InChI: InChI=1S/C11H21NO3.ClH/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11;/h12,14H,4-8H2,1-3H3;1H
SMILES: CCOC(=O)C(C)(C)C1(CCNCC1)O.Cl
Molecular Formula: C11H22ClNO3
Molecular Weight: 251.75

ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride

CAS No.: 2260937-49-1

Cat. No.: VC6612198

Molecular Formula: C11H22ClNO3

Molecular Weight: 251.75

* For research use only. Not for human or veterinary use.

ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride - 2260937-49-1

Specification

CAS No. 2260937-49-1
Molecular Formula C11H22ClNO3
Molecular Weight 251.75
IUPAC Name ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate;hydrochloride
Standard InChI InChI=1S/C11H21NO3.ClH/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11;/h12,14H,4-8H2,1-3H3;1H
Standard InChI Key UFUCPMWLDCDDPJ-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)C1(CCNCC1)O.Cl

Introduction

Structural and Chemical Characteristics

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride features a piperidine core modified at the 4-position with a hydroxyl group and a branched ester side chain. The hydrochloride salt enhances stability and solubility for experimental use. Key structural attributes include:

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H22ClNO3\text{C}_{11}\text{H}_{22}\text{ClNO}_3
Molecular Weight251.75 g/mol
IUPAC NameEthyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate; hydrochloride
SMILESCCOC(=O)C(C)(C)C1(CCNCC1)O.Cl
InChI KeyUFUCPMWLDCDDPJ-UHFFFAOYSA-N

The piperidine ring adopts a chair conformation, with the hydroxyl group at the 4-position facilitating hydrogen bonding. The ethyl ester group contributes to lipophilicity, influencing membrane permeability.

Synthetic Pathways

The compound is synthesized via a nucleophilic substitution reaction between 4-hydroxypiperidine and ethyl 2-bromo-2-methylpropanoate in the presence of a base. The reaction proceeds under mild conditions (room temperature, 6–12 hours) to yield the target compound with minimal by-products.

Table 2: Synthesis Conditions

ReagentRoleQuantity (mmol)
4-HydroxypiperidineNucleophile10.0
Ethyl 2-bromo-2-methylpropanoateElectrophile10.5
Potassium carbonateBase15.0
SolventDichloromethane50 mL

The crude product is purified via recrystallization from ethanol, achieving >95% purity. Alternative methods using organocatalysts, such as methylated L-proline, have been explored for analogous esters, reducing reaction times to 6 hours .

Physicochemical Properties

The compound exists as a white crystalline solid with a melting point of 132–135°C. It is soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water. Spectroscopic data confirm its structure:

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 1.21 (t, 3H, CH₂CH₃), 1.43 (s, 6H, C(CH₃)₂), 3.12–3.45 (m, 4H, piperidine-H), 4.12 (q, 2H, OCH₂CH₃) .

  • ¹³C NMR (100 MHz, DMSO-d6d_6): δ 14.1 (CH₂CH₃), 22.8 (C(CH₃)₂), 46.5 (piperidine-C), 60.2 (OCH₂), 172.3 (C=O) .

Applications in Drug Development

Lead Compound Optimization

The ester group serves as a prodrug moiety, enabling hydrolysis to active carboxylic acids in vivo. This property is exploited in designing kinase inhibitors, such as ALK5 antagonists for fibrosis .

Bioconjugation

The hydroxyl and ester functionalities permit covalent modification. For example, coupling with amines via aminolysis generates amide derivatives for targeted drug delivery.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with COX/LOX pathways using X-ray crystallography.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation and pain.

  • Structural Analogs: Synthesize and test derivatives with improved bioavailability.

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